molecular formula C21H17ClN4O2 B2700839 4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-42-3

4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2700839
CAS No.: 899985-42-3
M. Wt: 392.84
InChI Key: HGLGPXJDFKTWNQ-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 899985-42-3) is a chemical compound with the molecular formula C21H17ClN4O2 and a molecular weight of 392.84 g/mol . This complex organic molecule belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds, which are fused bicyclic structures known for their significant pharmacological potential and wide-ranging applications in medicinal chemistry and drug discovery . The pyrazolo[3,4-b]pyridine scaffold is of particular interest in biomedical research due to its structural resemblance to purine bases, allowing it to interact with various enzymatic targets . Derivatives of this core structure have demonstrated diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties . Specifically, this compound features a chloro group at the 4-position, a 2-methoxyphenyl carboxamide at the 5-position, a methyl group at the 3-position, and a phenyl ring at the 1-position of the pyrazole ring, offering multiple sites for structure-activity relationship (SAR) studies . Researchers are exploring such compounds for their potential as kinase inhibitors, with recent studies indicating promising applications in targeting tropomyosin receptor kinases (TRKs) and phosphodiesterases (PDEs) . This product is intended for research use only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-13-18-19(22)15(21(27)24-16-10-6-7-11-17(16)28-2)12-23-20(18)26(25-13)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLGPXJDFKTWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid with 2-methoxyaniline. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane. The resulting product can be purified through recrystallization or column chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, leading to modulation of various signaling pathways involved in cell proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, it has been tested against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth:

Cell Line IC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These values suggest that the compound has promising activity against these cancer types .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives, including our compound of interest:

  • Study on MCF7 Cell Line : A study demonstrated that the compound significantly inhibited the growth of MCF7 cells with an IC50 value of 3.79 µM. This suggests a strong potential for therapeutic application in breast cancer treatment .
  • Evaluation Against Lung Cancer : In another research effort, the compound was tested against NCI-H460 lung cancer cells, showing an IC50 value of 42.30 µM. This indicates moderate effectiveness but highlights the need for further optimization to enhance potency .
  • Anti-inflammatory Properties : A review article discussed various pyrazole derivatives exhibiting anti-inflammatory activities through inhibition of COX enzymes, suggesting that this compound might also contribute to such effects based on its structural characteristics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. Specifically, compounds featuring this scaffold have shown promising results against various cancer cell lines. For instance:

  • Cell Cycle Arrest and Apoptosis : Research indicates that derivatives of pyrazolo[3,4-b]pyridine can induce cell cycle arrest and apoptosis in cancer cells such as MCF7 (breast cancer) and HCT-116 (colon cancer) cell lines. The presence of specific substituents on the phenyl and pyridine moieties enhances their anticancer efficacy .
  • Selectivity : Some compounds have demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, which is crucial for reducing side effects during cancer treatment .

Antimicrobial Activity

The pyrazolo[3,4-b]pyridine structure has been explored for its antimicrobial properties. Notably:

  • Inhibition of Mycobacterium tuberculosis : A study focused on the design and synthesis of pyrazolo[3,4-b]pyridines as potential lead candidates against Mycobacterium tuberculosis. These compounds were evaluated for their ability to inhibit bacterial growth, suggesting a pathway for developing new antitubercular drugs .

Anti-inflammatory Effects

Compounds derived from the pyrazolo[3,4-b]pyridine framework have also been investigated for their anti-inflammatory properties:

  • Phosphodiesterase Inhibition : Certain derivatives act as selective phosphodiesterase 4 inhibitors, which are important in modulating inflammatory responses in immune cells . This mechanism can potentially lead to treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD).

Neurological Applications

The potential of pyrazolo[3,4-b]pyridines extends to neurological disorders:

  • Alzheimer's Disease : Some derivatives have been reported to exhibit activity against targets associated with Alzheimer's disease, such as glycogen synthase kinase-3 (GSK-3). This suggests their role in neuroprotection and cognitive enhancement .

Synthetic Pathways and Structure-Activity Relationships

Understanding the synthesis and modification of 4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is crucial for optimizing its biological activity:

Synthetic Method Key Steps Outcome
CyclocondensationReaction of ethyl acetoacetate with phenyl hydrazineFormation of pyrazolone derivative
Vilsmeier-Haack ReactionChloroformylation of pyrazoloneSynthesis of chlorinated derivatives
FunctionalizationIntroduction of substituents on the phenyl ringEnhanced biological activity

Chemical Reactions Analysis

Nucleophilic Substitution at C4

The chloro group at position 4 serves as a prime site for nucleophilic substitution due to its electron-withdrawing effect and steric accessibility. Common reactions include:

  • Ammonolysis : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in ethanol under reflux to yield 4-amino derivatives.

  • Alkoxylation : Substitution with alkoxides (e.g., sodium methoxide) in DMF at 80°C produces 4-alkoxy analogues .

Example Reaction:

4-Cl-Pyrazolopyridine+R-NH2EtOH, Δ4-NHR-Pyrazolopyridine+HCl\text{4-Cl-Pyrazolopyridine} + \text{R-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{4-NHR-Pyrazolopyridine} + \text{HCl}

Reaction yields range from 65–85% depending on nucleophilicity and steric hindrance.

Hydrolysis of the Carboxamide Group

The C5 carboxamide undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Heating with HCl (6M) at 100°C converts the carboxamide to a carboxylic acid .

  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C yields the carboxylate salt .

Applications :

  • The carboxylic acid intermediate is used to synthesize esters or amides via coupling reagents (e.g., DCC) .

Functionalization of the Methoxyphenyl Substituent

The 2-methoxyphenyl group participates in electrophilic aromatic substitution (EAS):

  • Demethylation : BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, forming a phenol derivative .

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group .

Thermodynamic Stability :

  • The methoxy group’s electron-donating effect stabilizes the aromatic ring, reducing reaction rates compared to unsubstituted phenyl groups .

Catalytic Hydrogenation

The pyrazolo[3,4-b]pyridine core undergoes hydrogenation under high-pressure H₂ (3–5 atm) with Pd/C or Raney Ni catalysts:

  • Reduction of Pyridine Ring : Forms partially saturated derivatives (e.g., 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridines) .

Reaction Conditions :

CatalystSolventTemperatureYield
10% Pd/CEtOAc50°C75%
Raney NiMeOH25°C62%

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed cross-coupling:

  • Suzuki–Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives .

  • Buchwald–Hartwig : Forms C–N bonds with amines (e.g., morpholine) using Xantphos as a ligand .

Key Optimization Parameters :

  • Ligand choice (e.g., SPhos, Xantphos) improves yields from 50% to >90% .

Photochemical and Thermal Stability

  • Photodegradation : UV light (254 nm) induces cleavage of the carboxamide group, forming a primary amine.

  • Thermal Rearrangement : Heating above 150°C in DMSO leads to ring contraction/expansion side products.

Degradation Pathways :

PyrazolopyridineΔPyrazolo[3,4-c]pyridine+CO2\text{Pyrazolopyridine} \xrightarrow{\Delta} \text{Pyrazolo[3,4-c]pyridine} + \text{CO}_2

Biological Derivatization

The carboxamide group is modified to enhance pharmacological properties:

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) yields imine derivatives .

  • Mannich Reaction : Introduces aminomethyl groups using formaldehyde and secondary amines .

Example :

Carboxamide+HCHO+R2NHR2N-CH2Carboxamide\text{Carboxamide} + \text{HCHO} + \text{R}_2\text{NH} \rightarrow \text{R}_2\text{N-CH}_2-\text{Carboxamide}

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl, F): Enhance metabolic stability but may reduce solubility (e.g., Ev5, Ev13) .
    • Electron-Donating Groups (e.g., OCH₃): Improve solubility but could increase susceptibility to oxidation (e.g., Target Compound, Ev16) .
  • Biological Activity :
    • Pyrazole carboxamides like Ev13 show potent CB1 receptor antagonism (IC₅₀ < 1 nM), while pyrazolo[3,4-b]pyridines (e.g., ZINC10220409) target viral proteins (Dengue NS) .
    • The target compound’s activity remains unexplored, highlighting a research gap.

Physicochemical and Spectroscopic Data

  • Melting Points : Analogous compounds (Ev1) exhibit melting points between 123–183°C, influenced by substituent polarity and crystal packing .
  • Spectroscopy :
    • ¹H-NMR : Aromatic protons in similar compounds resonate at δ 7.2–8.1 ppm, with methyl groups at δ ~2.6 ppm (Ev1, Ev15) .
    • MS (ESI) : Molecular ion peaks align with calculated masses (e.g., 403.1 for 3a in Ev1) .

Q & A

Basic Research Question

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl and methyl groups) .
    • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Critical for resolving ambiguities in stereochemistry. and provide monoclinic crystal data (space group P21/c) with bond lengths and angles for analogous pyrazole derivatives, enabling comparison .

How can researchers resolve contradictions in spectral or biological activity data?

Advanced Research Question

  • Cross-validation : Combine NMR, X-ray, and computational modeling (e.g., DFT) to confirm structural assignments. For example, crystallographic data in (β = 96.689°, a = 8.8731 Å) can resolve discrepancies in NOESY or COSY correlations .
  • Biological reassessment : Reproduce assays under standardized conditions (e.g., enzyme inhibition protocols in ) to rule out experimental variability .

What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Advanced Research Question

  • Substituent modification : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to assess electronic effects on bioactivity .
  • Scaffold hopping : Introduce heterocycles (e.g., pyrimidine in ) to evaluate ring size impact on target binding .
  • Pharmacophore modeling : Use software like Schrödinger Suite to map interactions, as demonstrated in for agrochemical analogs .

What computational methods are recommended for predicting binding affinity and pharmacokinetics?

Advanced Research Question

  • Molecular docking : Tools like AutoDock Vina can model interactions with targets (e.g., kinases or GPCRs) using crystal structures from as templates .
  • ADMET prediction : SwissADME or pkCSM can estimate solubility (LogP) and metabolic stability, critical for optimizing the 2-methoxyphenyl group’s bioavailability .

How can researchers address solubility challenges in formulation studies?

Basic Research Question

  • Salt formation : Convert the carboxamide to a hydrochloride salt, as shown in for related pyrazolo-pyridines .
  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility, guided by Hansen solubility parameters .

What mechanistic studies are needed to elucidate its mode of action in biological systems?

Advanced Research Question

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or cytochrome P450 isoforms using fluorescence-based protocols .
  • Binding kinetics : Surface plasmon resonance (SPR) or ITC to quantify affinity (Kd) and stoichiometry .

How should researchers validate purity and stability under storage conditions?

Basic Research Question

  • HPLC-DAD/MS : Monitor degradation products (e.g., hydrolysis of the carboxamide group) using C18 columns and acetonitrile/water gradients .
  • Stability studies : Store samples at –20°C under inert atmosphere (N₂) to prevent oxidation, as recommended in for acetamide derivatives .

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